N-methylaniline
Overview
Description
N-Methylaniline: Comprehensive Analysis
N-Methylaniline is a chemical compound that has been extensively studied for its interesting properties and potential applications. It is a derivative of polyaniline, which is a well-known conductive polymer. Research has shown that N-methylaniline can be polymerized to form polyaniline-like materials with varying electrical conductivities and other properties .
Synthesis Analysis
The synthesis of N-methylaniline derivatives, such as fully N-methylated polyaniline, can be achieved through oxidative polymerization. For instance, the oxidative polymerization of C6H5N(CH3)(H) with (NH4)2S2O8 in an aqueous HCl solution results in a black-green polymer with conductivity properties . Chemical and electrochemical oxidation methods have also been employed to synthesize poly-N-methylaniline, with the choice of solvent affecting the degree of polymerization and the resulting conductivity . Additionally, the electropolymerization of N-methylaniline has been studied in organic solvents, revealing insights into the solubility and characterization of the resulting polymer .
Molecular Structure Analysis
The molecular structure of N-methylaniline and its derivatives has been a subject of investigation. Studies have shown that the backbone structure of fully N-methylated polyaniline is similar to that of the parent polyaniline . The molecular structures and vibrations of substituted anilines, such as o-methylaniline and m-methylaniline, have been studied using laser-induced fluorescence spectroscopy and ab initio calculations, revealing the non-planarity of these molecules and the internal rotation of the methyl group .
Chemical Reactions Analysis
N-Methylaniline undergoes various chemical reactions, including coupling reactions during polymerization. For example, N-methylaniline couples C-N at the para position during polymerization, leading to a high degree of polymerization . The redox properties of poly(N-methylaniline) have been studied, showing that it can be reversibly oxidized from the yellow (leuco) to the green (emeraldine) and finally to the blue (pernigraniline) form .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-methylaniline derivatives are influenced by factors such as the degree of methylation and the synthesis conditions. The conductivity of these polymers can vary significantly, with some studies reporting conductivities as high as 10^(-1) S cm^(-1) . The polymers' redox activity, electrochemical stability, and response to changes in pH have also been characterized, providing insights into their potential applications in electronic devices . Additionally, the interaction of N-methylaniline with DNA has been explored, suggesting the formation of unstable adducts with adenine residues .
Scientific Research Applications
1. Industrial Applications
- N-methylaniline is crucial in manufacturing industries for products like paper, textile dyes, drugs, perfumes, and explosives. Its vapor-phase alkylation with methanol is advantageous over liquid-phase alkylation, offering high selectivity and conversion under milder conditions than commercial catalysts (Nehate & Bokade, 2009).
2. Electrosynthesis and Material Science
- Electropolymerization of N-methylaniline has been studied in organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), with results showing potential applications in material science (Wei et al., 2005).
3. Catalysis
- In catalysis, N-methylanilines are synthesized through copper(II)-promoted coupling, a new approach for selective monomethylation of anilines. This method is significant for its simplicity and high yield (González et al., 2009).
4. Polymer Research
- Studies on poly(N-methylaniline) have revealed insights into its formation, redox behavior, and electrochemical properties. These findings are essential for applications in polymer electronics and sensors (Kilmartin & Wright, 1999).
5. Environmental and Biological Studies
- N-methylaniline has been studied for its environmental and biological impact, such as its developmental toxicity in rats, indicating the importance of understanding its effects in biological systems (Sitarek et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c1-8-7-5-3-2-4-6-7/h2-6,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBPFSWMIHJQDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N, Array | |
Record name | N-METHYLANILINE | |
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Record name | N-METHYLANILINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27082-18-4, 2739-12-0 (hydrochloride) | |
Record name | Poly(N-methylaniline) | |
Source | CAS Common Chemistry | |
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Record name | N-Methylaniline | |
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DSSTOX Substance ID |
DTXSID9021841 | |
Record name | N-Methylaniline | |
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Molecular Weight |
107.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
N-methylaniline appears as a colorless to brown viscous liquid. Insoluble in water and denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals., Liquid, Yellow to light-brown liquid with a weak, ammonia-like odor; [NIOSH], COLOURLESS OR SLIGHTLY YELLOW OILY LIQUID. TURNS BROWN ON EXPOSURE TO AIR., Yellow to light-brown liquid with a weak, ammonia-like odor. | |
Record name | N-METHYLANILINE | |
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Record name | Benzenamine, N-methyl- | |
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Record name | Monomethyl aniline | |
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Record name | N-METHYLANILINE | |
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Record name | MONOMETHYL ANILINE (N-METHYLANILINE) | |
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Boiling Point |
385.3 °F at 760 mmHg (NTP, 1992), 196.25 °C, 194-196 °C, 385.3 °F | |
Record name | N-METHYLANILINE | |
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Record name | N-METHYLANILINE | |
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Record name | N-METHYLANILINE | |
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Record name | MONOMETHYL ANILINE (N-METHYLANILINE) | |
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Flash Point |
175 °F (NTP, 1992), 175 °F, 175 °F CC, 79.5 °C c.c. | |
Record name | N-METHYLANILINE | |
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Record name | Monomethyl aniline | |
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Record name | N-METHYLANILINE | |
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Record name | N-METHYLANILINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Record name | MONOMETHYL ANILINE (N-METHYLANILINE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/17 | |
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Solubility |
1 to 5 mg/mL at 70.7 °F (NTP, 1992), SOL IN ETHANOL, ETHER, CARBON TETRACHLORIDE, 5624 mg/l @ 25 °C, Solubility in water: none | |
Record name | N-METHYLANILINE | |
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Record name | N-METHYLANILINE | |
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Record name | N-METHYLANILINE | |
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Density |
0.989 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.989 @ 20 °C/4 °C, Relative density (water = 1): 0.99, 0.989 | |
Record name | N-METHYLANILINE | |
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Record name | N-METHYLANILINE | |
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Record name | N-METHYLANILINE | |
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Record name | MONOMETHYL ANILINE (N-METHYLANILINE) | |
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Vapor Density |
3.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.70 (AIR= 1), Relative vapor density (air = 1): 3.7, 3.9 | |
Record name | N-METHYLANILINE | |
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Record name | N-METHYLANILINE | |
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Record name | N-METHYLANILINE | |
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Record name | MONOMETHYL ANILINE (N-METHYLANILINE) | |
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Vapor Pressure |
1 mmHg at 106 °F (NTP, 1992), 0.45 [mmHg], 0.453 mm Hg @ 25 °C, calculated from experimentally derived coefficients, Vapor pressure, Pa at 20 °C: 39.9, 1 mmHg at 106 °F | |
Record name | N-METHYLANILINE | |
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Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | MONOMETHYL ANILINE (N-METHYLANILINE) | |
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URL | https://www.osha.gov/chemicaldata/17 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Product Name |
N-Methylaniline | |
Color/Form |
COLORLESS OR SLIGHTLY YELLOW LIQ, Yellow to light brown liquid. | |
CAS RN |
100-61-8 | |
Record name | N-METHYLANILINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3892 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | N-Methylaniline | |
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Record name | N-Methylaniline | |
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Record name | N-METHYLANILINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3502 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Benzenamine, N-methyl- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-Methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9021841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.610 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | METHYLANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TH45GK410O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | N-METHYLANILINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1654 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | N-METHYLANILINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0921 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | MONOMETHYL ANILINE (N-METHYLANILINE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/17 | |
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Record name | Aniline, N-methyl- | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/BY456D70.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
-71 °F (NTP, 1992), -57 °C, -71 °F | |
Record name | N-METHYLANILINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3892 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | N-METHYLANILINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1654 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | N-METHYLANILINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0921 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | MONOMETHYL ANILINE (N-METHYLANILINE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/17 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.